Ethyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate is a chemical compound that belongs to the pyrazole family This compound is characterized by the presence of a pyrazole ring substituted with a chloro group at the 4-position, a fluorophenyl group at the 1-position, and an ethyl ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl chloroacetate in the presence of a base such as sodium ethoxide to yield the desired pyrazole compound. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol for several hours to ensure complete cyclization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group at the 4-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the chloro group.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be obtained.
Oxidation Products: Oxidation can lead to the formation of pyrazole-3-carboxylic acid derivatives.
Reduction Products: Reduction can yield alcohol or amine derivatives of the pyrazole compound.
Hydrolysis Products: Hydrolysis results in the formation of 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylic acid.
Scientific Research Applications
Ethyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 4-chloro-1-(3-fluorophenyl)-1H-pyrazole-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-1-phenyl-1H-pyrazole-3-carboxylate: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.
Ethyl 4-chloro-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate: The position of the fluorine atom is different, which can influence its interaction with molecular targets.
Ethyl 4-chloro-1-(3-chlorophenyl)-1H-pyrazole-3-carboxylate: The presence of a chloro group instead of a fluorine atom can lead to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C12H10ClFN2O2 |
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Molecular Weight |
268.67 g/mol |
IUPAC Name |
ethyl 4-chloro-1-(3-fluorophenyl)pyrazole-3-carboxylate |
InChI |
InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)11-10(13)7-16(15-11)9-5-3-4-8(14)6-9/h3-7H,2H2,1H3 |
InChI Key |
QLHLTVQFVAJHJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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